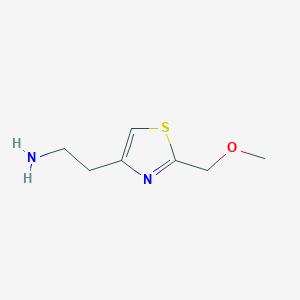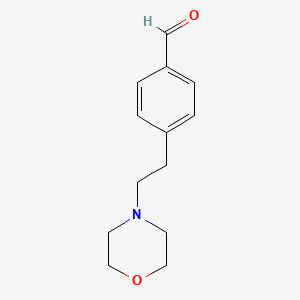
2-(4-Ethylphenoxy)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to an ethane-1-thiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 2-(4-Ethylphenoxy)ethane-1-thiol, can be achieved through several methods. One classical approach involves the reaction of arenes with sulfur or its inorganic derivatives. For instance, thiophenol can be synthesized using elemental sulfur and anhydrous aluminum chloride, which react with benzene at elevated temperatures . Another method involves the use of aryl magnesium halides with elemental sulfur, followed by decomposition with diluted acids or water .
Industrial Production Methods
In industrial settings, the synthesis of aromatic thiols often employs high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . Additionally, the use of CuI-catalyzed cross-coupling reactions with elemental sulfur has been explored, allowing for the conversion of aryl iodides, bromides, and chlorides to the corresponding aryl thiols in good to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Thiols are known to readily oxidize to form disulfides, sulfinic acids, and sulfonic acids due to the multiple oxidation states of sulfur .
Common Reagents and Conditions
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as hydrochloric acid and zinc.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides.
Major Products Formed
The major products formed from the oxidation of this compound include disulfides, sulfinic acids, and sulfonic acids . The reduction of disulfides yields the original thiol compound .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenoxy)ethane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as nucleophiles in biochemical reactions . The compound’s phenoxy group may also contribute to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: Similar to 2-(4-Ethylphenoxy)ethane-1-thiol, thiophenol contains a thiol group attached to an aromatic ring.
2-Phenoxyethanol: This compound shares the phenoxyethane structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both the ethylphenoxy and thiol groups, which confer distinct chemical properties and reactivity. Its combination of aromatic and thiol functionalities makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
YEEXJZFBWUQGGC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)

